Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate

Description

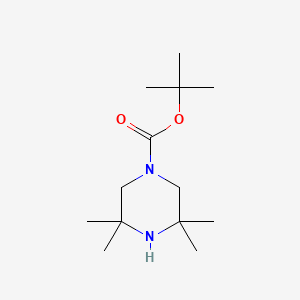

Tert-butyl 3,3,5,5-tetramethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and four methyl substituents at the 3,3,5,5-positions of the piperazine ring. The Boc group is widely used in organic synthesis to protect amine functionalities, enabling selective reactivity in multi-step reactions . The tetramethyl substitution pattern confers significant steric hindrance, which may influence the compound’s solubility, crystallinity, and reactivity compared to less-substituted analogs.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 3,3,5,5-tetramethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-8-12(4,5)14-13(6,7)9-15/h14H,8-9H2,1-7H3 |

InChI Key |

AGOALPSSBDAQCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(N1)(C)C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Starting Materials: Piperazine, tert-butyl chloroformate, and triethylamine.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

Procedure: Piperazine is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active piperazine derivatives.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Dimethyl vs. Tetramethyl Substitution

- Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 438049-91-3) : This analog lacks the 3,5-methyl redundancy, resulting in reduced steric bulk. Its synthesis via nucleophilic substitution with 2-methylbenzyl bromide achieved a 98% yield, suggesting high efficiency for less hindered systems .

- Hypothetical Tetramethyl Analog : The 3,3,5,5-tetramethyl configuration would amplify steric hindrance, possibly necessitating harsher reaction conditions or specialized catalysts for derivatization.

b. Functional Group Diversity

The tetramethyl derivative’s lack of reactive handles (e.g., boronate esters or triazoles) limits its utility in cross-coupling reactions but enhances stability for storage or orthogonal protection strategies.

Crystallographic and Spectroscopic Data

- Crystal Packing : Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits a planar diazoacetyl group with intermolecular hydrogen bonding, influencing its solid-state stability . Tetramethyl substitution could disrupt such packing, leading to amorphous forms.

- NMR Characteristics : The 3,3,5,5-tetramethyl groups would generate distinct upfield shifts for methyl protons (δ ~1.0–1.5 ppm) compared to deshielded aromatic protons in triazole-containing analogs (δ ~7.0–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.